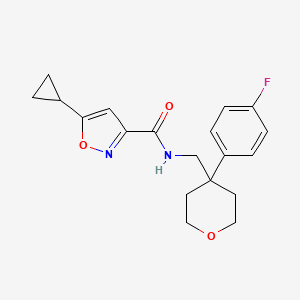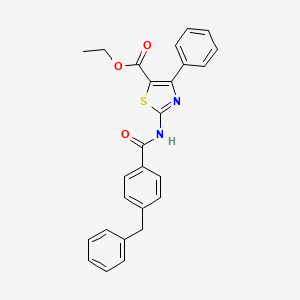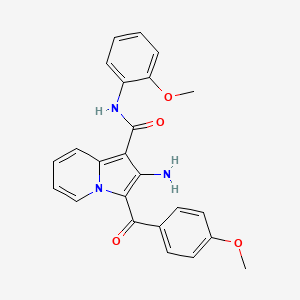
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide, also known as AMPI, is a synthetic compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives, including pyrazolo[1,5-a]pyrimidine, have been synthesized and characterized for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Photoluminescence : A class of indolizines, including similar structural motifs, displayed reversible pH-dependent optical properties with an unusual blue-shift in fluorescence emission, showcasing their potential in developing pH-sensitive photoluminescent materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Biological Activity
Anticancer Activity : The synthesis of compounds with an indolizine core has shown significant inhibitory activity against some cancer cell lines, highlighting the therapeutic potential of indolizine derivatives in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Antimicrobial and Antituberculosis Activity : Substituted indolizine-1-carboxamide derivatives have exhibited excellent in vitro activities against tuberculosis, cancer cell lines, inflammatory conditions, and bacterial infections, suggesting their utility in treating multiple diseases (Mahanthesha, Suresh, & Naik, 2022).
Material Science Applications
Dyeing Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds, including derivatives of indolizine, were synthesized for dyeing polyester fabrics. These compounds showed promising results in terms of color characteristics, fastness properties, and biological activities, indicating their potential in textile applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-16-12-10-15(11-13-16)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHROCFBSVVEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
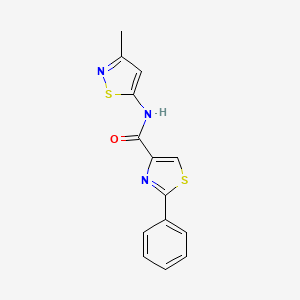
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)
![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)
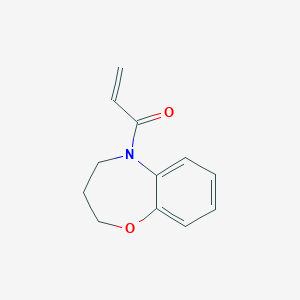
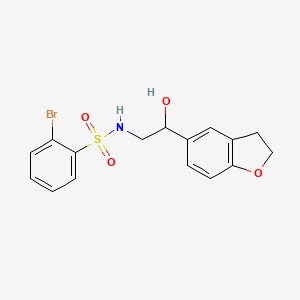
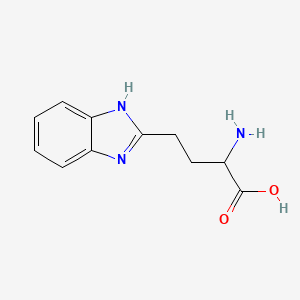
![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)
